N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide
Descripción general
Descripción
“N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a compound that has been used in the synthesis of various derivatives . It is often used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The compound is also known to be an E3 ligase ligand-linker conjugate used in PROTAC dTAG-13 as a degrader of FKBP12 F36V and BET .
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,6-dioxopiperidine with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline . Further reactions of substitution, click reaction, and addition reaction are involved in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19 (29)14-33-17-9-7-8-15-20 (17)23 (32)27 (22 (15)31)16-10-11-18 (28)26-21 (16)30;3-2 (4,5)1 (6)7/h7-9,16H,1-6,10-14,24H2, (H,25,29) (H,26,28,30); (H,6,7)
.
Chemical Reactions Analysis
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is involved in several chemical reactions. For instance, it reacts with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 then reacts with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .
Physical And Chemical Properties Analysis
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” is a solid at room temperature . Its molecular weight is 572.54 . The compound should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Lenalidomide has been used in the scientific field of oncology, specifically in cancer research and treatment. It’s known to have immunomodulatory and antiangiogenic properties. It also appears to inhibit pro-inflammatory cytokine secretion and increase anti-inflammatory cytokines from peripheral blood mononuclear cells.
The methods of application or experimental procedures typically involve oral administration of the drug in patients with specific dosages and schedules depending on the type of cancer being treated.
As for the results or outcomes obtained, Lenalidomide has been shown to improve overall survival rates in patients with multiple myeloma when used in combination with dexamethasone. It’s also been found to be effective in treating patients with mantle cell lymphoma who have relapsed or refractory after bortezomib therapy.
- Lenalidomide is used to treat transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities .
- The drug is administered orally, and the dosage and schedule depend on the patient’s condition and response to treatment .
- The results have shown that Lenalidomide can help manage anemia and reduce the need for transfusions in these patients .
- Lenalidomide is used for the treatment of adult patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib .
- The drug is administered orally, and the dosage and schedule depend on the patient’s condition and response to treatment .
- The results have shown that Lenalidomide can help manage the symptoms of MCL and improve the patient’s quality of life .
- In combination with a rituximab product, lenalidomide is indicated for the treatment of adult patients with previously treated follicular lymphoma (FL) .
- The drug is administered orally, and the dosage and schedule depend on the patient’s condition and response to treatment .
- The results have shown that Lenalidomide can help manage the symptoms of FL and improve the patient’s quality of life .
- In combination with a rituximab product, lenalidomide is indicated for the treatment of adult patients with previously treated marginal zone lymphoma (MZL) .
- The drug is administered orally, and the dosage and schedule depend on the patient’s condition and response to treatment .
- The results have shown that Lenalidomide can help manage the symptoms of MZL and improve the patient’s quality of life .
Myelodysplastic Syndromes (MDS)
Mantle Cell Lymphoma (MCL)
Follicular Lymphoma (FL)
Marginal Zone Lymphoma (MZL)
Safety And Hazards
Direcciones Futuras
The compound “N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide” has potential applications in the field of medicinal chemistry, particularly in the development of targeted protein degradation technology (PROTAC) . It can be used to degrade disease-implicated proteins by using the endogenous quality control mechanisms of a cell .
Propiedades
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-8(19)16-11-4-2-3-9-10(11)7-18(15(9)22)12-5-6-13(20)17-14(12)21/h2-4,12H,5-7H2,1H3,(H,16,19)(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSAVPLRWRWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-Lenalidomide | |
CAS RN |
1421593-80-7 | |
Record name | N-Acetyl-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ACETYL-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJV98AX5KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.